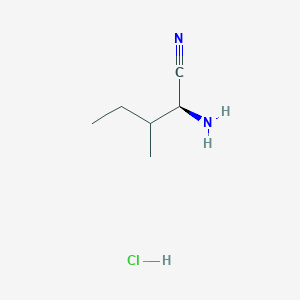

(2S)-2-Amino-3-methylpentanenitrile hydrochloride

描述

属性

IUPAC Name |

(2S)-2-amino-3-methylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-3-5(2)6(8)4-7;/h5-6H,3,8H2,1-2H3;1H/t5?,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJVASRCJYIBJV-QFWZMSBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of (2S)-2-amino-3-methylpentanenitrile hydrochloride typically involves the preparation of the chiral β-amino nitrile followed by salt formation with hydrochloric acid. The key steps include:

- Formation of the β-amino nitrile backbone with stereochemical control at the 2-position (S-configuration).

- Protection and deprotection strategies to facilitate selective functional group transformations.

- Final conversion to the hydrochloride salt to improve stability and handling.

Alkylation of N-Boc-β3-Amino Nitriles

A practical and efficient approach to synthesize β2,3-amino nitriles with alkyl side chains, such as 3-methylpentanenitrile derivatives, involves the alkylation of N-Boc-protected β3-amino nitriles. This method was detailed by Longobardo et al. (2015), who demonstrated:

- Use of n-butyllithium (n-BuLi) as a strong base to generate the lithium dianion intermediate from N-Boc-β3-amino nitriles at −78 °C in anhydrous tetrahydrofuran (THF).

- Subsequent alkylation with alkyl halides (e.g., benzyl bromide) to introduce the side chain.

- The reaction yields a mixture of diastereomers (syn and anti), which can be separated chromatographically.

- Yields of alkylated products were generally above 80%, indicating good efficiency.

This method is applicable to various alkyl side chains and can be adapted for the synthesis of (2S)-2-amino-3-methylpentanenitrile by choosing appropriate alkyl halides and starting materials.

Table 1: Alkylation Reaction Conditions and Yields

| Parameter | Condition | Outcome |

|---|---|---|

| Base | n-BuLi (1.6 M in hexane) | Formation of lithium dianion |

| Solvent | Anhydrous THF | Stable reaction medium |

| Temperature | −78 °C | Controlled lithiation |

| Alkylating agent | Alkyl halide (e.g., benzyl bromide) | Introduction of alkyl group |

| Reaction time | 1 hour warming to room temp | Completion of alkylation |

| Yield | >80% | High efficiency |

| Diastereoselectivity | Mixture of syn and anti | Separable diastereomers |

Conversion to Hydrochloride Salt

After synthesis of the free amino nitrile, conversion to the hydrochloride salt is typically done by treatment with hydrochloric acid gas or HCl in methanol. This step:

- Stabilizes the amino nitrile by forming the hydrochloride salt.

- Improves crystallinity and ease of purification.

- Is performed by bubbling dry HCl gas into a methanolic solution of the free base or by adding a solution of HCl in an appropriate solvent.

This method is consistent with standard protocols for amine hydrochloride salt formation and is referenced in the synthesis of related β-amino acids and nitriles.

Alternative Synthetic Routes: From Amino Acids

Another approach involves the transformation of chiral amino acids into the corresponding α-aminonitriles. For example, Tka et al. (2009) described:

- Conversion of enantiomerically pure amino acids to N-methyl-N-arylsulfonyl-2-amino amides via reaction with thionyl chloride (SOCl2) and subsequent ammonolysis.

- Transformation of these amides into α-aminonitriles by dehydration or other nitrile-forming reactions.

- The resulting aminonitriles can then be converted to hydrochloride salts.

Though this method is more elaborate, it offers high enantiopurity (>99.5% ee) and is suitable for preparing chiral aminonitriles structurally related to this compound.

3 Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Alkylation of N-Boc-β3-amino nitriles | n-BuLi, alkyl halide, THF, −78 °C | High yield (>80%), versatile | Produces diastereomeric mixtures; requires separation |

| Amino acid derivatization to aminonitriles | SOCl2, NH4OH, dehydration | High enantiopurity (>99%) | Multi-step, more complex |

| Hydrochloride salt formation | HCl gas or HCl in MeOH | Stabilizes product, easy purification | Standard amine salt formation |

| Catalytic hydrogenation | Pd/C catalyst, H2, ethyl ether-HCl | Mild conditions, efficient reduction | Used for related amine hydrochlorides |

4 Research Findings and Notes

- The alkylation method by Longobardo et al. demonstrated that lithium dianions of N-Boc-β3-amino nitriles are stable below −65 °C and react efficiently with alkyl halides to yield β2,3-dialkyl amino nitriles.

- Diastereoselectivity in these alkylations is generally low; however, chromatographic separation allows isolation of pure stereoisomers.

- The hydrochloride salt form improves handling and storage stability, which is critical for pharmaceutical applications.

- Alternative synthetic routes from amino acids offer excellent stereochemical control but involve more synthetic steps and reagents.

- Catalytic hydrogenation methods provide an option for reduction and salt formation in related compounds, potentially adaptable to this compound's synthesis.

化学反应分析

Types of Reactions

(2S)-2-Amino-3-methylpentanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) are used.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of amides or other substituted derivatives.

科学研究应用

Synthesis and Production

The synthesis of (2S)-2-Amino-3-methylpentanenitrile hydrochloride typically involves:

- Starting Materials : Utilizing 3-methylpentanenitrile.

- Amination Reaction : Converting the nitrile group to an amino group using reagents like lithium aluminum hydride.

- Stereoselective Synthesis : Employing chiral catalysts to ensure the correct stereochemistry.

- Hydrochloride Formation : Reacting the free base with hydrochloric acid to form the hydrochloride salt.

Chemistry

This compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. It is involved in various chemical reactions:

- Oxidation : The amino group can be oxidized to form oximes or nitriles.

- Reduction : The nitrile group can be reduced to primary amines.

- Substitution : Participates in nucleophilic substitution reactions, forming amides or other derivatives.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways and as a precursor for biologically active compounds. Its unique stereochemistry enhances its interactions with biological targets, making it valuable for:

- Enzyme Mechanisms : It modulates enzyme activities, such as aldolase and topoisomerase inhibition, suggesting potential therapeutic applications in cancer treatment.

Medicine

The compound is being investigated for its therapeutic properties:

- Anticancer Agents : Derivatives have shown significant cytotoxicity against cancer cell lines, outperforming established drugs like cisplatin.

Case Study Example :

In vitro studies demonstrated that derivatives of this compound exhibited IC50 values of 15 µM against MCF-7 (breast cancer) cells and 12 µM against HT-29 (colon cancer) cells.

- Antifungal Activity : Certain derivatives have shown promising antifungal properties against Candida species.

作用机制

The mechanism of action of (2S)-2-Amino-3-methylpentanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect biochemical pathways and cellular processes, leading to its observed effects.

相似化合物的比较

Structural and Functional Group Analysis

The nitrile group in (2S)-2-Amino-3-methylpentanenitrile hydrochloride distinguishes it from related hydrochlorides, which typically feature amide or ester functionalities. Key analogs include:

Physicochemical Properties

- Molecular Weight : The nitrile derivative (C6H12ClN2) has a lower molecular weight (~161.6 g/mol estimated) compared to the dihydrochloride analog (204.1 g/mol) and the methyl ester (195.69 g/mol) .

- Solubility: Nitriles generally exhibit lower water solubility than amides or esters due to reduced polarity. The dihydrochloride salt (2S)-2,5-Diaminopentanamide, however, may have enhanced solubility in polar solvents owing to ionic interactions .

- Storage Conditions: The methyl ester derivative requires storage at 2–8°C , whereas (2S)-2-Amino-3-methylpentanenitrile HCl likely needs inert atmosphere storage to prevent nitrile hydrolysis.

Reactivity and Stability

- Nitrile Reactivity : The -C≡N group in the target compound is prone to hydrolysis under acidic/basic conditions, forming carboxylic acids or amides. This contrasts with amide or ester derivatives, which are more stable but susceptible to enzymatic cleavage .

- Incompatibilities: Similar to other hydrochlorides, it may react with strong oxidizers, releasing hazardous gases (e.g., HCl, NOx) .

生物活性

(2S)-2-Amino-3-methylpentanenitrile hydrochloride is a chiral organic compound with significant implications in medicinal chemistry and biological research. Its unique stereochemistry contributes to its biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative studies with related compounds.

- Chemical Structure : The compound is characterized by its two chiral centers, which influence its interaction with biological targets.

- Molecular Formula : C₆H₁₂ClN₂

- Molecular Weight : 144.62 g/mol

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as:

- Substrate : Participating in enzyme-catalyzed reactions.

- Inhibitor : Modulating the activity of specific enzymes through competitive or non-competitive inhibition.

The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity towards various biological targets.

1. Pharmaceutical Development

The compound serves as an intermediate in the synthesis of drugs, particularly those targeting chiral environments. Its application has been explored in:

- Anticancer Agents : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, outperforming some established drugs like cisplatin .

- Antifungal Activity : Certain derivatives have shown promising antifungal properties against Candida species, with minimum inhibitory concentrations comparable to fluconazole .

2. Enzyme Mechanisms

Research has demonstrated that this compound can influence enzyme activities, such as:

- Aldolase Activity : In a study involving enzyme-catalyzed reactions, the compound participated in aldol addition reactions yielding high enantiomeric excesses .

- Topoisomerase Inhibition : Molecular docking studies revealed that it interacts effectively with topoisomerase IB, suggesting potential as an anticancer therapeutic agent .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (2R)-2-Amino-3-methylpentanenitrile | Enantiomer | Different binding affinities; less active |

| (2S)-2-Amino-3-methylbutanenitrile | Analog | Similar applications but varied efficacy |

The enantiomer (2R)-2-Amino-3-methylpentanenitrile has shown different biological activities due to its stereochemistry, emphasizing the importance of chirality in drug design.

Case Studies

- Cytotoxicity Evaluation : A series of derivatives were synthesized and tested against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. Results indicated that certain compounds exhibited higher cytotoxicity than standard chemotherapeutics like topotecan .

- Antifungal Screening : In vitro tests against six Candida strains revealed that some derivatives had MIC values lower than fluconazole, indicating their potential as effective antifungal agents .

常见问题

Q. What protocols validate the absence of genotoxic impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。